

Technical Guide: Spectral Analysis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate*

Cat. No.: *B129762*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and expected spectral data for the characterization of **Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate**, a key building block in pharmaceutical synthesis. The information presented herein is essential for identity confirmation, purity assessment, and quality control during the drug development process.

Compound Information

Compound Name	Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Synonyms	1-Boc-4-(4-aminophenyl)piperidine, 4-(4-Aminophenyl)piperidine-1-carboxylic Acid tert-Butyl Ester
CAS Number	170011-57-1
Molecular Formula	C ₁₆ H ₂₄ N ₂ O ₂
Molecular Weight	276.38 g/mol
Structure	NH ₂

Spectral Data Summary

While specific, authenticated spectra for this compound are not publicly available in spectral databases, the following tables summarize the expected data based on its chemical structure and analysis of similar compounds. This data is crucial for researchers to compare against their own experimental results.

NMR Spectral Data

2.1.1. ^1H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.0	Doublet	2H	Ar-H (ortho to NH_2)
~ 6.6	Doublet	2H	Ar-H (meta to NH_2)
~ 4.1	Broad Multiplet	2H	Piperidine-H (axial, adjacent to N-Boc)
~ 3.5	Broad Singlet	2H	NH_2
~ 2.8	Multiplet	2H	Piperidine-H (equatorial, adjacent to N-Boc)
~ 2.5	Multiplet	1H	Piperidine-H (methine)
~ 1.8	Multiplet	2H	Piperidine-H (axial)
~ 1.6	Multiplet	2H	Piperidine-H (equatorial)
1.45	Singlet	9H	tert-Butyl ($-\text{C}(\text{CH}_3)_3$)

2.1.2. ^{13}C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~ 154.8	Carbonyl C=O (Boc)
~ 144.5	Aromatic C-NH ₂
~ 135.0	Aromatic C-C (ipso)
~ 129.0	Aromatic CH (ortho to NH ₂)
~ 115.0	Aromatic CH (meta to NH ₂)
~ 79.5	Quaternary C (tert-Butyl)
~ 44.0	Piperidine CH ₂ (adjacent to N-Boc)
~ 42.0	Piperidine CH (methine)
~ 32.0	Piperidine CH ₂
~ 28.4	tert-Butyl (CH ₃) ₃

HPLC and LC-MS Data

2.2.1. High-Performance Liquid Chromatography (HPLC)

Parameter	Value
Purity	>97.0% (as specified by commercial suppliers) [1]
Retention Time (t _R)	Dependent on specific method conditions

2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

Parameter	Value
[M+H] ⁺ (Calculated)	277.1916 m/z
[M+H] ⁺ (Observed)	Expected to be within ± 5 ppm of calculated value

Experimental Protocols

The following are detailed methodologies for the key analytical techniques, based on established protocols for similar small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
 - Relaxation Delay: 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: An HPLC system equipped with a UV detector.

- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically effective.
 - Solvent A: Water + 0.1% Formic Acid
 - Solvent B: Acetonitrile + 0.1% Formic Acid
- Gradient Program:
 - Start at 5-10% B.
 - Ramp to 95% B over 10-15 minutes.
 - Hold at 95% B for 2-3 minutes.
 - Return to initial conditions and equilibrate for 3-5 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 5-10 μ L.

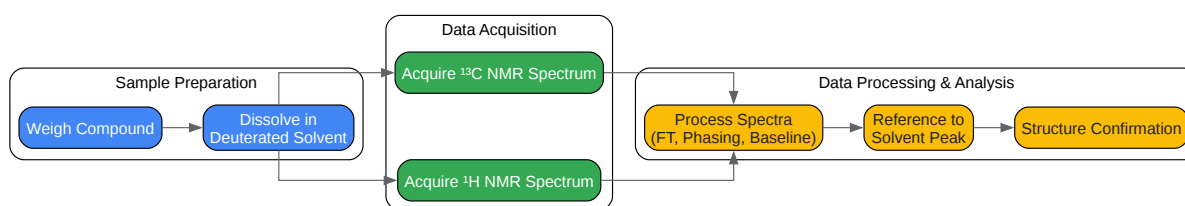
Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).
- LC Conditions: Utilize the same column and mobile phase conditions as described for the HPLC analysis.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
 - Mass Range: Scan from m/z 100 to 500.

- Capillary Voltage: 3-4 kV.
- Source Temperature: As recommended by the instrument manufacturer.

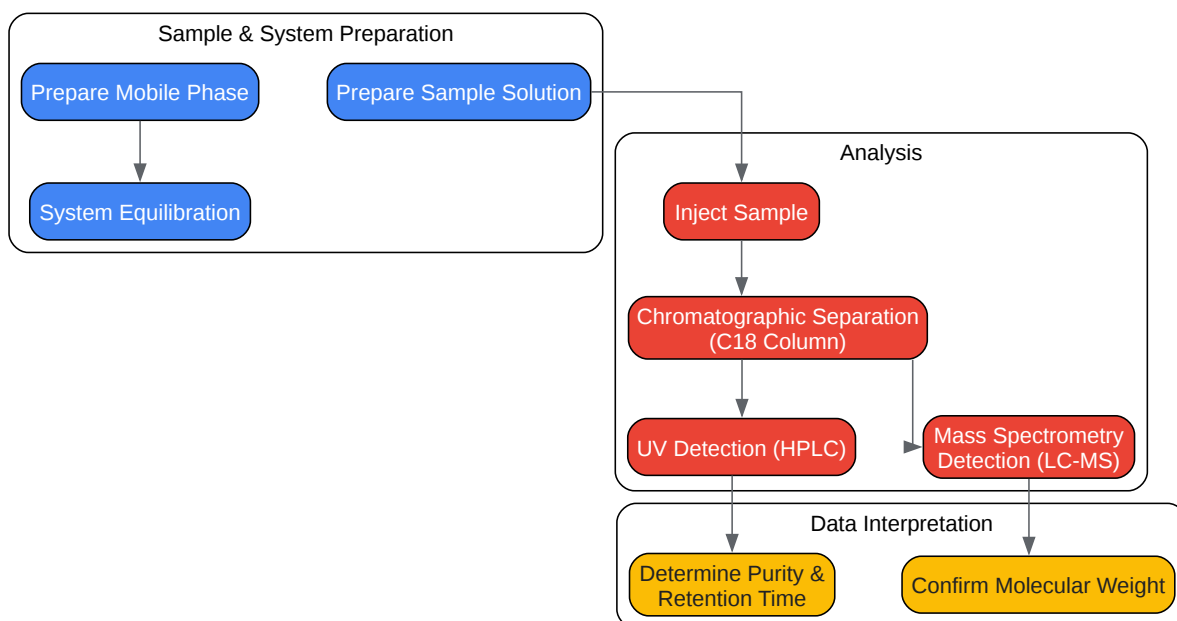
Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR Analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for HPLC and LC-MS Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate | 170011-57-1 | TCI AMERICA [tcichemicals.com]

- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129762#tert-butyl-4-4-aminophenyl-piperidine-1-carboxylate-spectral-data-nmr-hplc-lc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com